molecular formula C12H9NO4 B1330900 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-70-0

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Cat. No. B1330900
CAS RN: 329222-70-0
M. Wt: 231.2 g/mol
InChI Key: FBOFZGVRTYRGSR-UHFFFAOYSA-N
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Description

The compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a derivative of furan-2-carbaldehyde, which is a key intermediate in the synthesis of various bioactive molecules. The nitro and methyl groups on the phenyl ring influence the electronic and steric properties of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives, including those with nitrophenyl groups, can be achieved through Vilsmeier formylation of mono- and di-substituted furans . Additionally, furan-2-carbaldehydes can serve as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage . The presence of a nitro group on the phenyl ring can also allow for nucleophilic substitution reactions, as seen in the preparation of methyl 5-phenoxy-2-furancarboxylates from methyl 5-nitro-2-furancarboxylate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . The crystal structure of a similar compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been analyzed, providing insights into the arrangement of such molecules in the solid state .

Chemical Reactions Analysis

Furan-2-carbaldehyde derivatives undergo a variety of chemical reactions. For instance, Knoevenagel condensation reactions have been performed with 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, demonstrating the reactivity of the aldehyde group with compounds containing active methylene groups . The nitro group in these compounds can also participate in nucleophilic substitution reactions, as shown in the synthesis of phenoxy derivatives .

Physical and Chemical Properties Analysis

The thermodynamic properties of 5-(2-nitrophenyl)furan-2-carbaldehyde and its derivatives have been studied using bomb combustion calorimetry. The enthalpies of combustion and formation in the condensed state have been calculated, providing valuable data for understanding the stability and reactivity of these compounds . The temperature dependence of saturated vapor pressure for these compounds has been determined by Knudsen’s effusion method, and the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation have been calculated .

Scientific Research Applications

Thermodynamic Properties

Research has explored the thermodynamic properties of various furan-2-carbaldehyde isomers, including 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. The study determined the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These findings contribute to the optimization of synthesis and purification processes, providing insight into the theoretical nature of these compounds (Dibrivnyi et al., 2015).

Enthalpy of Formation and Combustion

Another significant area of study involves the enthalpy of formation and combustion of furan-2-carbaldehyde derivatives. Research has calculated the enthalpies of combustion and formation in the condensed state of these compounds, including 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. Comparative analyses with theoretical values have been conducted, enhancing understanding of their energetic properties (Sobechko et al., 2022).

Neuroprotective Activities

Investigations into the neuroprotective activities of compounds derived from Gastrodia elata, including derivatives of furan-2-carbaldehyde, have shown potential in treating oxidative stress-induced toxicity and neurodegenerative diseases. This research provides a foundation for developing new drugs in this domain (Li et al., 2016).

Antimicrobial Properties

The synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, including derivatives of furan-2-carbaldehyde, have shown promising effects against strains of bacteria and fungi. This highlights the potential for creating effective antimicrobial agents using these compounds (2021).

Safety and Hazards

The safety data sheet for a related compound, 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended for use only in a well-ventilated area and with appropriate personal protective equipment .

properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFZGVRTYRGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346849
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

CAS RN

329222-70-0
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the enthalpy of formation for compounds like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde?

A1: Understanding the enthalpy of formation is crucial for various chemical applications. It helps predict the heat released or absorbed during chemical reactions involving these compounds. [] This knowledge is essential for designing safe and efficient chemical processes, especially in fields like energetic materials research or combustion engine optimization.

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